molecular formula C25H26N4O3 B2744470 N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251580-62-7

N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Katalognummer: B2744470
CAS-Nummer: 1251580-62-7
Molekulargewicht: 430.508
InChI-Schlüssel: XAYVSSGEVHOQHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in the context of cancer and inflammatory diseases. This article reviews its biological activity based on current research findings, including case studies and relevant data tables.

PropertyValue
Molecular Formula C23H24N4O3
Molecular Weight 420.46 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and cellular pathways:

  • Inhibition of Myeloperoxidase (MPO) : Research indicates that compounds with similar structures exhibit potent inhibition of MPO, an enzyme implicated in inflammatory responses and autoimmune diseases. Inhibition of MPO can lead to reduced oxidative stress and inflammation .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting cancer cell metabolism and proliferation pathways. The pyrrolo[3,2-d]pyrimidine moiety is known for its potential in anticancer drug development due to its ability to modulate kinase activity .

Study 1: Anticancer Efficacy

In a study published in Cancer Research, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic index for further development .

Study 2: Inflammatory Response Modulation

A preclinical evaluation highlighted the compound's ability to reduce MPO activity in lipopolysaccharide-stimulated macrophages. This study found that treatment with the compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

ParameterValue
Bioavailability TBD
Half-life TBD
Metabolism Hepatic via CYP enzymes
Excretion Renal

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that compounds similar to N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can act as inhibitors of vascular endothelial growth factor receptor (VEGFR) and other receptor tyrosine kinases (RTKs), which are crucial in tumor angiogenesis and growth. These compounds have shown promise as potential antiangiogenic and antitumor agents through their ability to inhibit tumor vascularization and growth .

Comprehensive biological activity studies are essential for elucidating the pharmacological profile of this compound. Screening against various biological targets, including enzymes and cell lines, can help identify therapeutic applications. The presence of specific functional groups in the compound may enhance its interaction with biological molecules, potentially leading to novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Exploring the structure-activity relationships of this compound involves synthesizing analogs with slight modifications to understand which structural features contribute to its biological activity. This approach can optimize its pharmacological profile and improve efficacy against targeted diseases.

Physicochemical Properties Investigation

Understanding the physicochemical properties of this compound is crucial for its development as a pharmaceutical agent. Key properties include:

PropertyDescription
SolubilityInvestigating solubility in various solvents is vital for formulation development.
StabilityAssessing thermal and chemical stability under different conditions helps predict shelf-life and efficacy.
LipophilicityUnderstanding how the compound partitions between aqueous and lipid phases informs on absorption and bioavailability.

Material Science Applications

The unique molecular structure of this compound suggests potential applications in material science due to its electronic and optical properties derived from conjugated systems and heteroatoms. Investigating these properties could lead to advancements in organic electronics or photonic materials.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that similar pyrrolo[3,2-d]pyrimidine derivatives exhibited significant inhibition of tumor cell proliferation in vitro, suggesting that N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-pheny...] may have comparable effects .
  • Biological Target Screening : Initial screenings against various cancer cell lines revealed promising results for compounds with similar structures, indicating potential pathways for further investigation into their therapeutic applications .

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-3-18-9-11-20(12-10-18)27-22(30)16-29-15-21(19-7-5-4-6-8-19)23-24(29)25(31)28(17-26-23)13-14-32-2/h4-12,15,17H,3,13-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYVSSGEVHOQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.